

Application Notes and Protocols for Biotin-PEG6-azide Click Chemistry

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Compound of Interest

Compound Name: Biotin-PEG6-azide

Cat. No.: B8106345

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These application notes provide a detailed overview of the reaction conditions and protocols for utilizing **Biotin-PEG6-azide** in click chemistry reactions. This powerful bioconjugation technique is essential for labeling and detecting biomolecules in a variety of research and development applications.

Biotin-PEG6-azide is a versatile reagent that contains a biotin moiety for detection, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry ligation.^[1] It can participate in two primary types of click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).^{[2][3]} The choice between these two methods typically depends on the biological context, with SPAAC being preferred for live-cell applications due to the cytotoxicity of copper catalysts.^{[4][5]}

Click chemistry is renowned for its high efficiency, selectivity, and biocompatibility, proceeding rapidly under mild, aqueous conditions. These characteristics make it an ideal tool for bioconjugation, enabling the precise attachment of probes to biomolecules like proteins, DNA, and carbohydrates.

Data Presentation: Quantitative Reaction Conditions

The following tables summarize typical reaction conditions for both CuAAC and SPAAC, providing a starting point for optimization.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions

Component	Concentration/Ratio	Purpose	Notes
Biotin-PEG6-azide	1 - 10 equivalents (relative to alkyne)	Biotinylation reagent	Excess azide can help drive the reaction to completion.
Alkyne-modified Biomolecule	1 equivalent	Target for biotinylation	Concentration can vary depending on the application.
Copper(II) Sulfate (CuSO ₄)	50 μ M - 2 mM	Catalyst precursor	The active catalyst is Cu(I).
Reducing Agent (e.g., Sodium Ascorbate)	5 - 15 mM	Reduces Cu(II) to the active Cu(I) state	Should be in excess of CuSO ₄ .
Cu(I)-stabilizing Ligand (e.g., THPTA, TBTA)	1 - 5 equivalents (relative to CuSO ₄)	Protects Cu(I) from oxidation and accelerates the reaction	THPTA is water-soluble and ideal for biological applications.
Solvent	Aqueous buffer (e.g., PBS, Phosphate buffer)	Reaction medium	Co-solvents like DMSO or DMF can be used to aid solubility.
Temperature	Room temperature (20-25°C)	Reaction condition	Can be performed at 4°C for sensitive biomolecules, though the reaction will be slower.
Reaction Time	30 minutes - 2 hours	Incubation period	Can be optimized based on reactant concentrations.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Conditions

Component	Concentration/Ratio	Purpose	Notes
Biotin-PEG6-azide	1 - 5 equivalents (relative to strained alkyne)	Biotinylation reagent	The required excess is often lower than in CuAAC.
Strained Alkyne-modified Biomolecule (e.g., DBCO, BCN)	1 equivalent	Target for biotinylation	The reaction is driven by the ring strain of the alkyne.
Solvent	Aqueous buffer (e.g., PBS)	Reaction medium	Compatible with live-cell imaging media.
Temperature	4°C to 37°C	Reaction condition	Higher temperatures increase the reaction rate. 37°C is common for live-cell labeling.
Reaction Time	4 - 48 hours	Incubation period	SPAAC is generally slower than CuAAC.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation of an Alkyne-Modified Protein

This protocol describes a general procedure for labeling a protein containing a terminal alkyne with **Biotin-PEG6-azide**.

Materials and Reagents:

- Alkyne-modified protein in a suitable buffer (e.g., PBS)
- Biotin-PEG6-azide**

- DMSO (or another suitable organic solvent)
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- THPTA ligand stock solution (e.g., 100 mM in water)
- Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- 1.5 mL microcentrifuge tubes
- Purification resin (e.g., desalting column or dialysis cassette)

Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and buffer to a final volume that will accommodate the subsequent additions.
- Prepare the **Biotin-PEG6-azide** Solution: Dissolve **Biotin-PEG6-azide** in DMSO to create a stock solution (e.g., 10 mM).
- Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of CuSO₄ to ligand is often recommended. Let this mixture stand for a few minutes.
- Add Reagents to the Protein Solution: Add the **Biotin-PEG6-azide** solution to the protein mixture.
- Add Catalyst: Add the CuSO₄:THPTA premix to the reaction tube and mix gently.
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. Gently vortex or invert the tube to mix.
- Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light if using fluorescent probes.
- Purify the Biotinylated Protein: Remove excess reagents using a desalting column, dialysis, or another appropriate purification method to obtain the purified biotinylated protein.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Biotinylating a DBCO-Modified Biomolecule

This protocol outlines a copper-free method suitable for sensitive biological samples, including live cells.

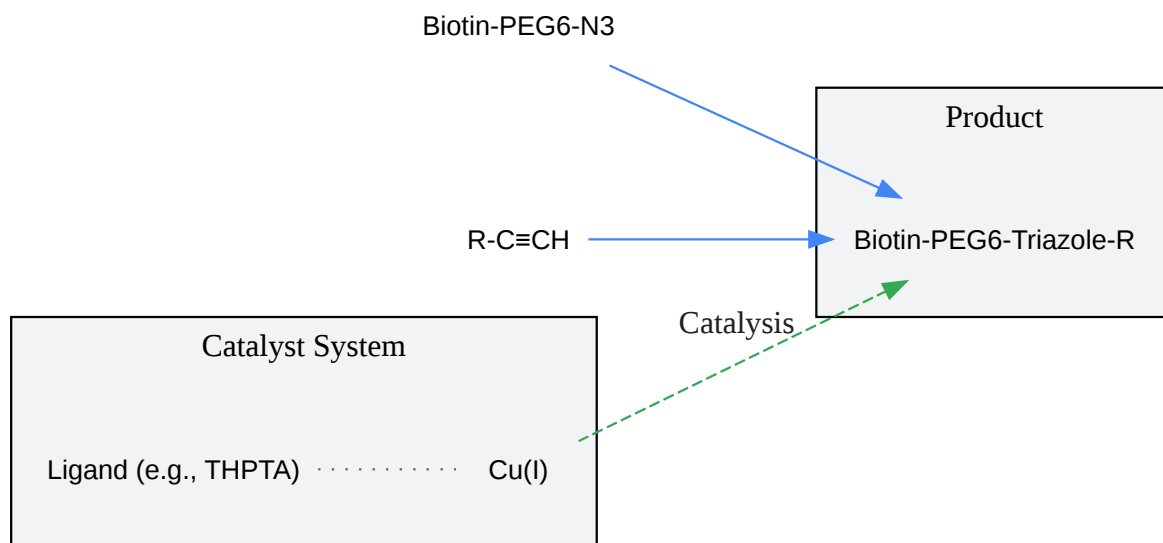
Materials and Reagents:

- DBCO (Dibenzocyclooctyne)-modified biomolecule in a suitable buffer
- **Biotin-PEG6-azide**
- DMSO or aqueous buffer
- 1.5 mL microcentrifuge tubes
- Purification resin or method

Procedure:

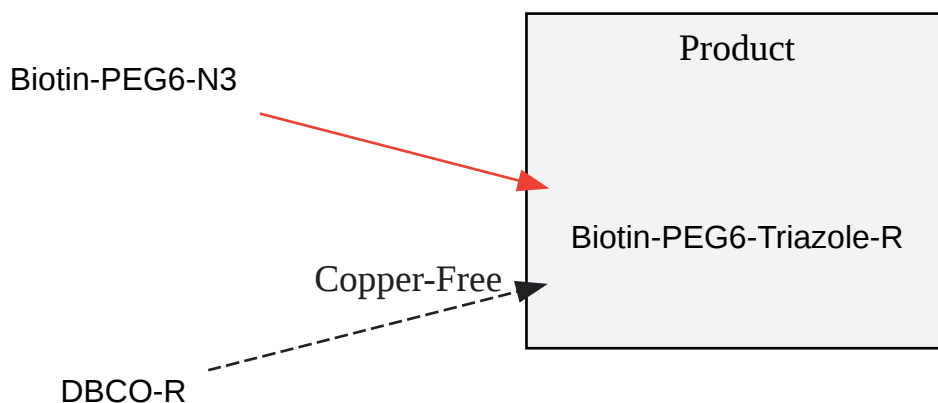
- Prepare the **Biotin-PEG6-azide** Solution: Dissolve **Biotin-PEG6-azide** in an appropriate solvent (e.g., DMSO or PBS) to make a stock solution.
- Combine Reactants: In a microcentrifuge tube, mix the DBCO-modified biomolecule with a 2-4 molar excess of the **Biotin-PEG6-azide** solution.
- Incubate: Incubate the reaction mixture. Reaction times can vary significantly based on temperature and reactant concentrations. For efficient labeling, incubate for at least 4 hours at 25°C or for 24-48 hours at 4°C with gentle agitation.
- Purify the Product: If necessary, remove the excess **Biotin-PEG6-azide** using an appropriate purification method such as size-exclusion chromatography or dialysis.

Visualizations



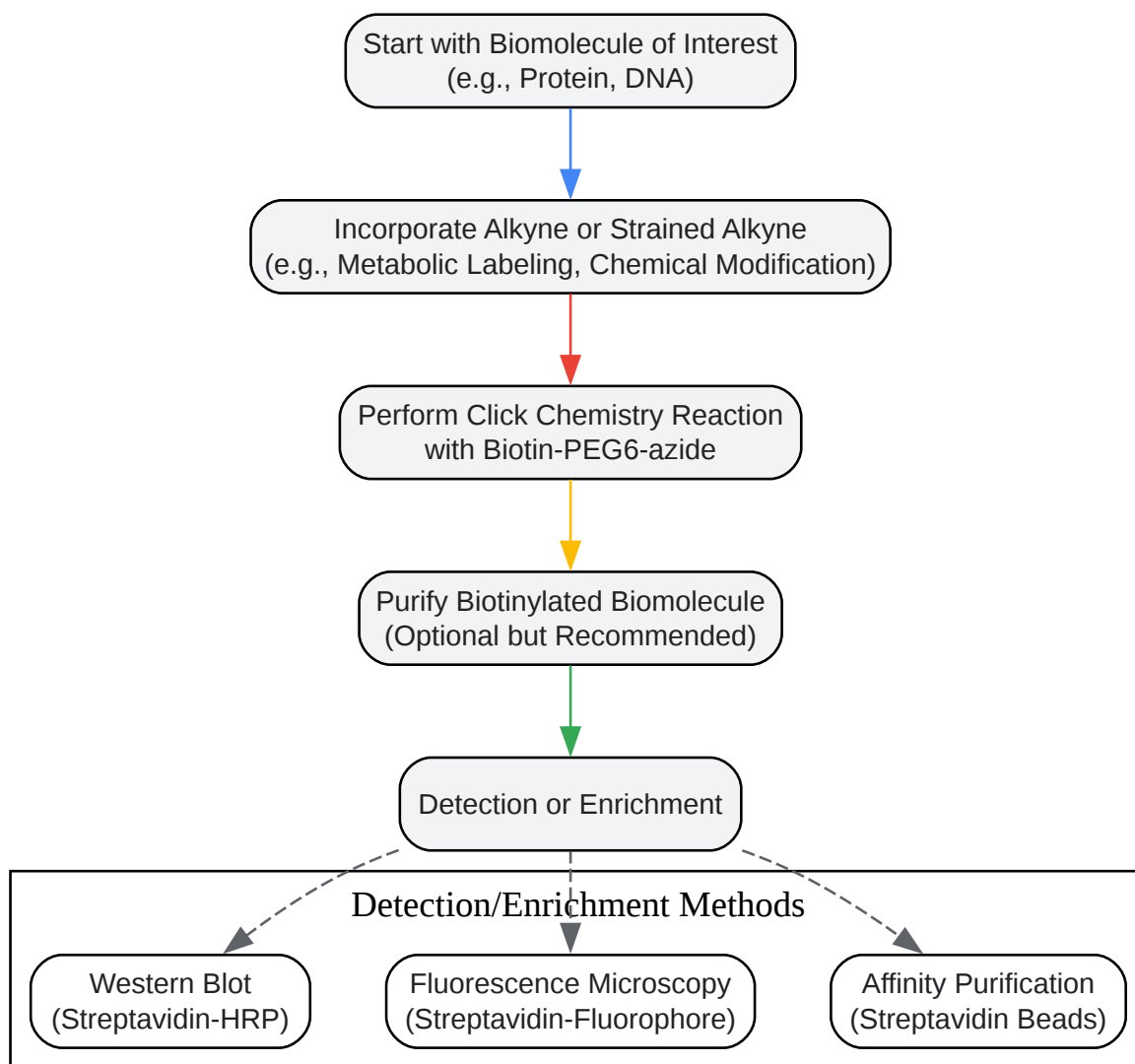
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.



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Caption: Workflow for biotinylation and subsequent detection.

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